

"1-(4-Chloro-1-hydroxy-naphthalen-2-yl)-ethanone" IUPAC name

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-(4-Chloro-1-hydroxy-naphthalen-2-yl)-ethanone

Cat. No.: B1354223

[Get Quote](#)

An In-Depth Technical Guide to 1-(4-Chloro-1-hydroxy-naphthalen-2-yl)-ethanone

Executive Summary: This document provides a comprehensive technical overview of **1-(4-Chloro-1-hydroxy-naphthalen-2-yl)-ethanone**, a key chemical intermediate. It covers the compound's nomenclature, physicochemical properties, detailed synthesis protocols, and its significant applications in pharmaceutical development, materials science, and agrochemical research. This guide is intended for researchers, chemists, and professionals in drug development who utilize advanced chemical intermediates.

Chemical Identity and Properties

The compound, identified by the IUPAC name **1-(4-Chloro-1-hydroxy-naphthalen-2-yl)-ethanone**, is a substituted naphthalenone derivative. It is also commonly known by its synonym, 2-Acetyl-4-chloro-1-hydroxynaphthalene or 4-Chloro-2-acetyl naphthol.^[1] Its unique structure, featuring chloro, hydroxyl, and acetyl groups on a naphthalene core, makes it a reactive and versatile building block in organic synthesis.^[1]

Physicochemical Data

The key quantitative and qualitative data for this compound are summarized in the table below for easy reference.

Property	Value	Reference
IUPAC Name	1-(4-Chloro-1-hydroxy-naphthalen-2-yl)-ethanone	N/A
Synonyms	2-Acetyl-4-chloro-1-hydroxynaphthalene	[1]
CAS Number	530740-47-7	[1] [2] [3]
Molecular Formula	C ₁₂ H ₉ ClO ₂	[1] [2] [3]
Molecular Weight	220.65 g/mol	[1] [2] [3]
Appearance	Brown solid	[1]
Purity	≥ 97% (HPLC)	[1]
Storage Conditions	Store at 0-8 °C	[1]
MDL Number	MFCD06658285	[1]
PubChem ID	11481426	[1]

Synthesis and Experimental Protocols

The primary route for synthesizing **1-(4-Chloro-1-hydroxy-naphthalen-2-yl)-ethanone** is through the Fries rearrangement of a phenolic ester precursor, 4-Chloro-1-naphthol acetate.[\[2\]](#) The Fries rearrangement is an organic reaction that converts a phenolic ester to a hydroxy aryl ketone using a Lewis acid catalyst.[\[4\]](#)[\[5\]](#) The reaction is ortho,para-selective, and the ratio of isomers can be influenced by temperature and solvent conditions.[\[5\]](#)

General Experimental Protocol: Fries Rearrangement

This protocol describes a representative method for the synthesis of **1-(4-Chloro-1-hydroxy-naphthalen-2-yl)-ethanone**.

Materials:

- 4-Chloro-1-naphthol acetate (1 eq.)
- Anhydrous Aluminum Chloride (AlCl₃) (3-5 eq.)

- Solvent (e.g., Nitromethane or Nitrobenzene)
- Ice-cold Hydrochloric Acid (5M)
- Diethyl ether or Dichloromethane (for extraction)
- Saturated Sodium Bicarbonate solution
- Brine solution
- Anhydrous Sodium Sulfate or Magnesium Sulfate

Procedure:

- **Reaction Setup:** In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend anhydrous aluminum chloride in the chosen solvent.
- **Addition of Substrate:** Cool the suspension in an ice bath. Slowly add a solution of 4-Chloro-1-naphthol acetate in the same solvent to the stirred suspension.
- **Reaction:** After the addition is complete, allow the mixture to warm to room temperature and then heat to the desired temperature (typically between 60-120°C, optimized for ortho-isomer formation). Monitor the reaction progress using Thin Layer Chromatography (TLC).
- **Quenching:** Once the starting material is consumed, cool the reaction mixture to room temperature and then pour it slowly onto a mixture of crushed ice and concentrated hydrochloric acid.
- **Extraction:** Transfer the mixture to a separatory funnel and extract the product with diethyl ether or dichloromethane (3x).
- **Washing:** Combine the organic extracts and wash successively with water, saturated sodium bicarbonate solution, and brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

- Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure **1-(4-Chloro-1-hydroxy-naphthalen-2-yl)-ethanone**.

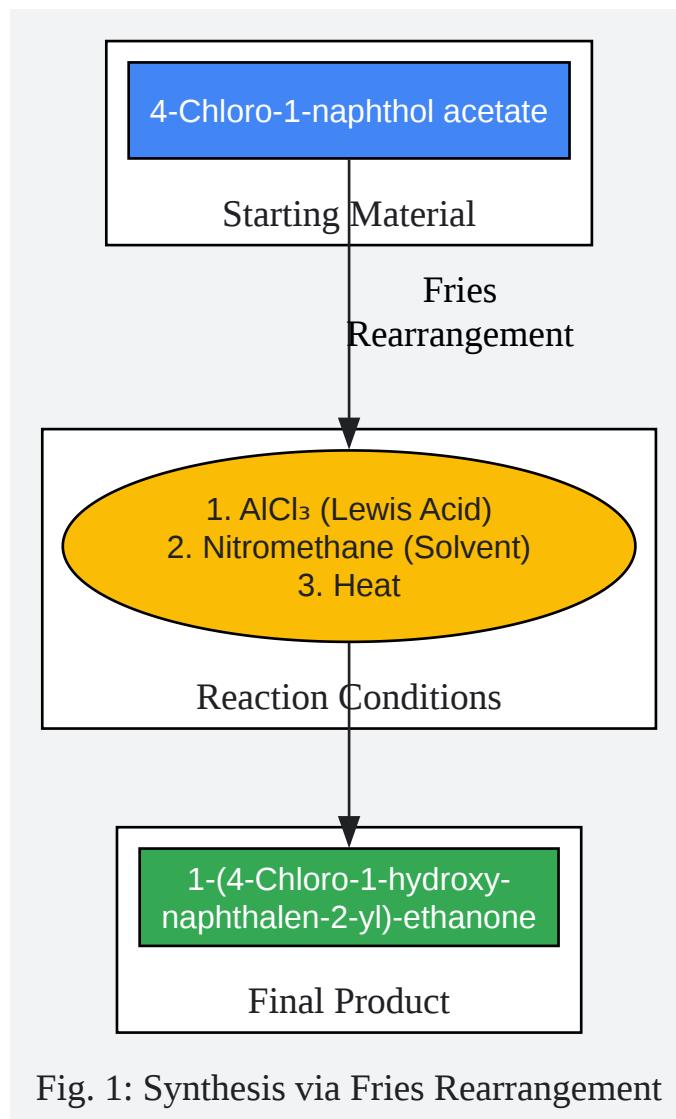


Fig. 1: Synthesis via Fries Rearrangement

[Click to download full resolution via product page](#)

Fig. 1: Synthesis via Fries Rearrangement

Applications in Research and Development

This compound is not typically an end-product but rather a crucial intermediate with broad applications.^[1]

- Pharmaceutical Development: It serves as a foundational scaffold for the synthesis of more complex molecules, particularly in the development of novel anti-inflammatory and analgesic drugs.[1]
- Organic Synthesis: Its reactive sites (hydroxyl, chloro, and acetyl groups) allow for a wide range of chemical modifications, making it a valuable tool for creating complex molecular architectures.[1]
- Agrochemicals: The compound is investigated for its potential in creating new, environmentally sustainable pesticides.[1]
- Materials Science: It is used in the formulation of specialty polymers and coatings to enhance chemical resistance and durability. It also serves as a precursor in the synthesis of dyes and pigments.[1]
- Biochemical Research: The naphthalenone core is a feature in various biologically active molecules, making this compound useful for studies involving enzyme inhibition and receptor binding assays.[1]

[Click to download full resolution via product page](#)

Fig. 2: Role in Drug Discovery Workflow

Biological and Pharmacological Context

While direct and extensive biological studies on **1-(4-Chloro-1-hydroxy-naphthalen-2-yl)-ethanone** are not widely published, the activity of structurally related compounds provides valuable insights. Research on chlorinated 1-hydroxynaphthalene-2-carboxanilides, which share the same core structure, has demonstrated significant antistaphylococcal activity.[6][7]

For instance, N-(3,5-Dichlorophenyl)-1-hydroxynaphthalene-2-carboxamide showed potent activity against methicillin-resistant *S. aureus* (MRSA) with minimum inhibitory concentrations (MICs) as low as 0.37 μ M.^[6] The proposed mechanism for these related compounds involves the downregulation of essential bacterial proteins, such as ATP-dependent proteases, which are critical for bacterial survival.^{[6][7]} This suggests that derivatives of **1-(4-Chloro-1-hydroxy-naphthalen-2-yl)-ethanone** could be promising candidates for the development of new antibacterial agents. Further research is warranted to explore the specific biological activities of this compound and its direct derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. 1-(4-CHLORO-1-HYDROXY-NAPHTHALEN-2-YL)-ETHANONE synthesis - chemicalbook [chemicalbook.com]
- 3. scbt.com [scbt.com]
- 4. Chemicals [chemicals.thermofisher.cn]
- 5. ajchem-a.com [ajchem-a.com]
- 6. Insight into antistaphylococcal effect of chlorinated 1-hydroxynaphthalene-2-carboxanilides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Insight into antistaphylococcal effect of chlorinated 1-hydroxy-naphthalene-2-carboxanilides: Original scientific article | ADMET and DMPK [pub.iapchem.org]
- To cite this document: BenchChem. ["1-(4-Chloro-1-hydroxy-naphthalen-2-YL)-ethanone" IUPAC name]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1354223#1-4-chloro-1-hydroxy-naphthalen-2-yl-ethanone-iupac-name>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com